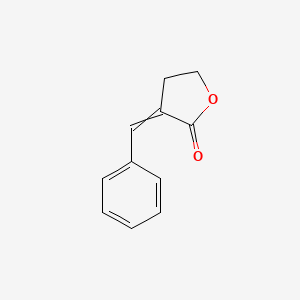

3-benzylideneoxolan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzylideneoxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDMVZSYTMJVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzylideneoxolan 2 One and Its Derivatives

Catalytic Approaches to Oxolanone Core Assembly

Catalysis plays a pivotal role in the modern synthesis of the oxolanone core, offering efficient and selective routes. These approaches are broadly categorized into transition metal-catalyzed reactions, organocatalytic methods, and biocatalytic transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for constructing the 3-benzylideneoxolan-2-one skeleton. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively explored. For instance, the Pd(II)-catalyzed intramolecular cycloisomerization of 4-pentynoic acid derivatives provides a direct route to the dihydrofuran-2(3H)-one scaffold. These reactions often exhibit high yields and functional group tolerance. nih.govfrontiersin.org

Another significant strategy involves the palladium-catalyzed arylation of C(sp³)–H bonds. nih.gov This method allows for the direct coupling of an aryl group to the oxolanone ring, providing a convergent approach to this compound derivatives. For example, the reaction of propionamide (B166681) derivatives can undergo a triple sequential C–H activation, involving arylation, dehydrogenation, and subsequent intramolecular amidation to form complex quinolinone structures. nih.gov

Copper-catalyzed reactions have also been employed, particularly for the formation of carbon-heteroatom bonds in the synthesis of related heterocyclic systems. mdpi.com These methods often utilize ligands to enhance the catalyst's activity and selectivity.

Table 1: Examples of Transition Metal-Catalyzed Syntheses

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(II) | 4-Pentynoic acid derivatives | Dihydrofuran-2(3H)-one scaffold | Intramolecular cycloisomerization. |

| PdCl₂, Ag₂CO₃, 2,5-lutidine | Propionamide, Aryl iodide | 4-Aryl-2-quinolinones | Triple sequential C–H activation. nih.gov |

| CuI/N,N'-dimethylethylenediamine | Alkenyl halides, Sulfonamides | Heterocyclic enamines | Intramolecular C–N bond formation. mdpi.com |

Organocatalytic Stereoselective Syntheses

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including chiral this compound analogues. nih.govscienceopen.com These metal-free catalysts offer a green and sustainable alternative to traditional metal-based catalysts. scienceopen.com

Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have proven effective in promoting enantioselective transformations. beilstein-journals.org Similarly, chiral thiourea (B124793) catalysts are capable of activating substrates through hydrogen bonding, leading to high stereoselectivity in various reactions. scienceopen.com For instance, the intramolecular Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), provides a route to functionalized benzofuran-3(2H)-ones with the creation of a fully substituted quaternary stereocenter. mdpi.com

The use of prolinamide-based organocatalysts has been successful in aldol (B89426) reactions between ketones and isatins under solvent-free conditions, yielding products with high diastereo- and enantioselectivities. mdpi.com

Table 2: Organocatalytic Approaches to Related Scaffolds

| Organocatalyst | Reaction Type | Substrates | Product | Stereoselectivity |

| Terpene-derived triazolium salts (NHC precursors) | Intramolecular Stetter reaction | β,β-disubstituted Michael acceptors | 2,2-disubstituted benzofuran-3(2H)-ones | Up to 99% ee. mdpi.com |

| (Ra)-BINAM-l-(bis)prolinamide | Aldol reaction | Cyclohexanone, Isatin | 3-Alkyl-3-hydroxy-2-oxoindoles | 90% ee. mdpi.com |

| N-tosyl BINAM-l-prolinamide | Aldol reaction | Acetone, N-benzyl isatin | 3-Alkyl-3-hydroxy-2-oxoindoles | 90% ee. mdpi.com |

| Chiral Thiourea | Michael-cyclization | Various | Spirocyclopentaneoxindoles | Up to >99% ee. scienceopen.com |

Biocatalytic Transformations for Chiral Analogues

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. mdpi.com Enzymes, operating under mild conditions, can catalyze reactions with exquisite stereocontrol, often eliminating the need for protecting groups. nih.govacs.org

Lipases are widely used biocatalysts for the kinetic resolution of racemic mixtures through enantioselective acylation or deacylation reactions. nih.gov This strategy has been successfully applied to the synthesis of atropisomeric compounds. nih.gov More advanced techniques involve dynamic kinetic resolution, where in-situ racemization of the slower-reacting enantiomer allows for a theoretical yield of 100% of a single enantiomer.

Directed evolution and computationally-guided engineering of enzymes, such as UstD, have expanded the scope of biocatalysis to include novel carbon-carbon bond-forming reactions. nih.gov These engineered enzymes can exhibit enhanced activity and substrate promiscuity, enabling the synthesis of non-standard amino acids and other complex molecules. nih.gov The use of whole-cell biocatalysis further simplifies the process by avoiding enzyme purification. nih.gov

Multicomponent Reaction Strategies for Enhanced Complexity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach is highly atom- and step-economical, making it an attractive strategy for diversity-oriented synthesis. nih.gov

Several classic MCRs, such as the Mannich, Biginelli, and Ugi reactions, have been adapted for the synthesis of heterocyclic scaffolds related to the oxolanone core. organic-chemistry.org For example, the Povarov reaction, a three-component reaction between an amine, an aldehyde, and an activated alkene, can be used to synthesize tetrahydroquinoline derivatives. mdpi.com

The development of novel MCRs continues to expand the synthetic chemist's toolbox. For instance, a Mannich-type MCR has been developed for the synthesis of piperidine-fused benzofurans and indoles. nih.gov These reactions often proceed with high efficiency and can tolerate a wide range of functional groups.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. nih.gov This includes the use of greener solvents, catalyst recycling, and solvent-free reaction conditions.

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of organic solvents or in aqueous media represents a significant step towards greener synthesis. organic-chemistry.orgrsc.org Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simplified product isolation. dergipark.org.tracgpubs.orgorganic-chemistry.org For example, the Hantzsch condensation for the synthesis of 2-aminothiazoles and 2-aminoselenazoles can be performed efficiently under solvent-free conditions. organic-chemistry.org Similarly, the synthesis of diaryl- and triarylmethanes from benzylic alcohols has been achieved using supported reagents under solvent-free conditions at room temperature. ajol.info

Reactions in water are also highly desirable from a green chemistry perspective. organic-chemistry.org The synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans has been successfully carried out in water, with the added benefit of easy product purification by simple washing. rsc.org The use of ionic liquids as recyclable solvent-catalyst systems has also been explored, achieving high yields in short reaction times.

Atom-Economical and Waste-Minimizing Protocols

Atom economy is a fundamental principle of green chemistry that emphasizes the maximization of reactant atoms incorporated into the final product. nih.govwikipedia.org High atom economy translates to minimal waste generation, a crucial aspect of sustainable synthesis. monash.edu

One notable atom-economical approach to synthesizing derivatives of this compound involves palladium-catalyzed tandem reactions. For instance, a one-pot method utilizing a palladium catalyst (XPhos Pd G3) facilitates the cyclization/coupling of α-propargylic-β-ketoesters with aryl halides, followed by an oxidative step to yield the desired product with high efficiency. This process is considered atom-economical as it combines multiple transformations in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent and reagent usage.

Another strategy involves the direct arylation of α-methylene-γ-butyrolactone using palladium catalysis. This method can be tailored to produce (Z)-α-benzylidene-γ-butyrolactone derivatives with high stereoselectivity, although it may also yield 3-benzylfuran-2(5H)-one as a byproduct depending on the reaction conditions and the electronic properties of the starting materials. researchgate.net The efficiency of this reaction is influenced by the choice of base and solvent. researchgate.net

Furthermore, indium-mediated Barbier allyl additions to aldehydes provide a milder aqueous reaction condition for the synthesis of related α-methylene-γ-lactone derivatives. nwafu.edu.cn This method offers an alternative to more traditional organometallic reactions that often require stringent anhydrous conditions and produce significant waste.

The following table summarizes key aspects of these atom-economical methods.

| Method | Catalyst/Reagent | Key Features | Reference |

| Tandem Cyclization/Coupling | XPhos Pd G3 | One-pot, high atom economy | |

| Direct Arylation | Palladium Catalyst | High stereoselectivity for (Z)-isomer | researchgate.net |

| Barbier Allyl Addition | Indium Powder | Milder aqueous conditions | nwafu.edu.cn |

Sustainable Catalytic Systems

The development of sustainable catalytic systems is paramount for the advancement of green chemistry. rsc.org This involves the use of earth-abundant metals, recyclable catalysts, and biocatalysts to replace hazardous and expensive reagents. acs.org

In the context of this compound and its analogs, several sustainable catalytic approaches have been explored. Palladium-catalyzed reactions, while effective, often raise concerns due to the cost and toxicity of palladium. Research is increasingly focused on replacing precious metal catalysts with more abundant and less toxic alternatives like iron and copper. acs.org

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov For instance, the use of aldolases and ketoreductases in tandem biocatalytic routes allows for the stereodivergent synthesis of chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials. nih.gov This enzymatic approach operates under mild conditions and can achieve high enantioselectivity, offering a green pathway to valuable chiral building blocks. nih.gov

The table below provides an overview of sustainable catalytic systems relevant to the synthesis of this compound and related lactones.

| Catalytic System | Catalyst Type | Advantages | Reference |

| Tandem Biocatalysis | Aldolases, Ketoreductases | High stereoselectivity, mild conditions, renewable | nih.gov |

| Supported Palladium | Pd(II)-Amp-MCF | Reusable catalyst, good yields | |

| Earth-Abundant Metals | Iron, Copper | Lower cost and toxicity compared to precious metals | acs.org |

The ongoing development of these advanced synthetic methodologies underscores the chemical community's commitment to creating more efficient, economical, and environmentally responsible processes for the production of important chemical compounds like this compound.

Elucidation of Reactivity and Mechanistic Pathways of 3 Benzylideneoxolan 2 One

Nucleophilic Conjugate Addition Reactions to the α,β-Unsaturated System

The core reactivity of 3-benzylideneoxolan-2-one is centered on its α,β-unsaturated lactone framework, which readily undergoes nucleophilic conjugate addition, also known as the Michael reaction. In this process, a nucleophile adds to the β-carbon of the exocyclic double bond, which is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. This initial addition generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct.

A variety of carbon-based nucleophiles, including organometallic reagents and stabilized carbanions, have been successfully employed in Michael additions to this compound. These reactions are fundamental for carbon-carbon bond formation and allow for the construction of more complex molecular architectures.

For instance, the reaction of this compound with organocuprates, such as lithium dimethylcuprate, proceeds smoothly to afford the corresponding β-alkylated lactone in high yield. Similarly, enolates derived from active methylene (B1212753) compounds like malonic esters and β-ketoesters can be added in the presence of a base, leading to the formation of adducts with extended carbon chains. The choice of reaction conditions, including the solvent, temperature, and nature of the base or Lewis acid catalyst, can significantly influence the efficiency and selectivity of these transformations.

| Nucleophile | Reagent/Catalyst | Product | Yield (%) |

| Grignard Reagents | CuI | 3-(1,3-diphenylpropyl)oxolan-2-one | 95 |

| Nitromethane | TBAF | 3-(1-phenyl-2-nitroethyl)oxolan-2-one | 85 |

| Malononitrile | Basic Alumina | 2-(3-(dicyanomethyl)-2-oxo-tetrahydrofuran-3-yl)benzonitrile | 92 |

The electrophilic nature of the β-carbon in this compound also facilitates the addition of heteroatom nucleophiles, such as amines and alcohols, in reactions known as aza-Michael and oxa-Michael additions, respectively. These reactions are of significant interest as they provide a direct route to β-amino and β-alkoxy lactones, which are valuable building blocks in medicinal chemistry and natural product synthesis.

The aza-Michael addition of primary and secondary amines to this compound typically proceeds under mild conditions, often without the need for a catalyst. However, in some cases, the use of a Lewis acid or base can accelerate the reaction and improve yields. The oxa-Michael addition of alcohols and phenols generally requires basic or acidic catalysis to activate the nucleophile or the electrophile.

| Nucleophile | Catalyst/Conditions | Product |

| Aniline | Neat, 80°C | 3-(phenyl(phenylamino)methyl)dihydrofuran-2(3H)-one |

| Benzylamine | Yb(OTf)3 | 3-((benzylamino)(phenyl)methyl)dihydrofuran-2(3H)-one |

| Methanol | NaOMe | 3-(methoxy(phenyl)methyl)dihydrofuran-2(3H)-one |

The conjugate addition to this compound creates a new stereocenter at the β-position. When the nucleophile or the substrate contains a pre-existing stereocenter, the formation of diastereomers is possible. Consequently, significant research has been directed towards controlling the stereochemical outcome of these reactions.

The use of chiral auxiliaries, catalysts, or nucleophiles can induce facial selectivity in the addition to the double bond, leading to the preferential formation of one diastereomer or enantiomer. For example, asymmetric Michael additions have been achieved using chiral organocatalysts, such as proline derivatives, or by employing chiral ligands in metal-catalyzed reactions. The stereochemical outcome is often rationalized by considering the transition state geometry, where steric and electronic interactions favor the approach of the nucleophile from one face of the molecule over the other.

Pericyclic and Cycloaddition Reactions of the Benzylidene Moiety

Beyond its role as a Michael acceptor, the exocyclic double bond of the benzylidene group in this compound can participate in pericyclic reactions, most notably cycloadditions. These reactions provide powerful tools for the construction of complex polycyclic and spirocyclic ring systems.

In the context of a Diels-Alder reaction, the benzylidene double bond can act as a dienophile, reacting with a 1,3-diene to form a six-membered ring. While the unconjugated exocyclic double bond is not highly reactive as a dienophile, its reactivity can be enhanced by the introduction of electron-withdrawing groups on the phenyl ring or by using Lewis acid catalysis to lower the energy of the LUMO of the dienophile. These reactions typically lead to the formation of spirocyclic compounds where the newly formed cyclohexene (B86901) ring is fused at the 3-position of the lactone.

The [3+2] cycloaddition reaction is a particularly effective method for constructing five-membered rings and has been successfully applied to this compound for the synthesis of spiro-fused heterocyclic systems. In this type of reaction, a three-atom component, such as an azide, nitrile oxide, or ylide, reacts with the double bond of the benzylidene group, which acts as a two-atom component (the dipolarophile).

For example, the reaction of this compound with azomethine ylides, generated in situ from the thermal or photochemical ring-opening of aziridines or from the decarboxylation of N-metalated α-amino acids, leads to the formation of spiro-pyrrolidine-oxolane-2-ones. These reactions often proceed with high regioselectivity and can exhibit significant diastereoselectivity, which is controlled by the stereochemistry of the reacting partners and the reaction conditions. The resulting spirocyclic scaffolds are of considerable interest in drug discovery due to their rigid and three-dimensional nature.

| 1,3-Dipole | Reaction Conditions | Spirocyclic Product |

| Azomethine Ylide | AgOAc/DBU | Spiro[dihydrofuran-3,2'-pyrrolidine]-2-one |

| Nitrile Oxide | Et3N | Spiro[dihydrofuran-3,5'-isoxazoline]-2-one |

Ring-Opening and Ring-Transformation Reactions of the Oxolanone Core

The oxolanone (lactone) ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Selective Hydrolytic Cleavage Under Controlled Conditions

The hydrolysis of the lactone ring in this compound can be achieved under both acidic and basic conditions, yielding a γ-hydroxy carboxylic acid. This reaction proceeds through nucleophilic acyl substitution, where water acts as the nucleophile.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by a water molecule. libretexts.org Subsequent deprotonation yields the ring-opened product. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol. libretexts.org The regioselectivity of the cleavage is dictated by the inherent reactivity of the ester functional group.

Controlling the reaction conditions is crucial to prevent unwanted side reactions, such as dehydration of the resulting γ-hydroxy acid. The use of reusable solid acid catalysts, such as sulfonated nitrogen-rich carbon, has been explored for the ring-opening hydrolysis of related spiro-epoxyoxindoles, suggesting a potential for more sustainable and controlled hydrolytic processes. semanticscholar.org

Aminolysis and Alcoholysis Pathways

The oxolanone ring can also be opened by other nucleophiles such as amines (aminolysis) and alcohols (alcoholysis), leading to the formation of γ-hydroxy amides and γ-hydroxy esters, respectively. These reactions follow a similar nucleophilic acyl substitution mechanism as hydrolysis.

Aminolysis: The reaction with primary or secondary amines results in the cleavage of the ester bond and the formation of an amide. This process is a common method for producing amides from esters. mdpi.com For instance, the aminolysis of polyesters like poly-3-hydroxybutyrate with various amines leads to the formation of functionalized oligomers. mdpi.com In the context of this compound, aminolysis would yield a γ-hydroxy amide with a benzylidene substituent. The reaction conditions, such as the choice of solvent and temperature, can influence the reaction rate and yield.

Alcoholysis: In the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification. This reaction opens the lactone ring and forms a new ester with the attacking alcohol. Similar to hydrolysis, acidic conditions protonate the carbonyl oxygen to increase reactivity, while basic conditions generate an alkoxide nucleophile for the attack.

The table below summarizes the expected products from the aminolysis and alcoholysis of this compound.

| Reaction Type | Nucleophile | Product Structure | Product Class |

| Aminolysis | R-NH₂ | γ-Hydroxy amide | |

| Alcoholysis | R-OH | γ-Hydroxy ester |

Ring-Closing and Ring-Opening Metathesis Derived Transformations

Olefin metathesis provides a powerful tool for transforming the exocyclic double bond of this compound. Both ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) can be envisaged, depending on the substrate and reaction design.

Ring-Closing Metathesis (RCM): RCM is a widely used method for the synthesis of cyclic compounds. organic-chemistry.orgwikipedia.org While this compound itself is not a typical RCM substrate, derivatives containing a second terminal alkene could undergo intramolecular metathesis to form new ring systems. The reaction is catalyzed by metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.org The driving force for RCM is often the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization that occurs with strained cyclic olefins. organic-chemistry.org Although the oxolanone ring itself is not the primary site for ROMP, if this compound were part of a strained bicyclic system, the double bond could participate in ROMP. The reaction is initiated by a metal carbene catalyst and proceeds via a metallacyclobutane intermediate. organic-chemistry.orgmdpi.com Tandem ring-opening/ring-closing metathesis (RO/RCM) polymerization has been demonstrated for monomers containing both a cycloalkene and an alkyne, suggesting that complex transformations involving the double bond of this compound derivatives are possible. nih.gov

Electrophilic and Radical Functionalization of the Aromatic Ring

The phenyl group of this compound is an aromatic ring that can undergo functionalization through electrophilic substitution and radical reactions.

Electrophilic Aromatic Substitution

The benzene (B151609) ring can be modified through various electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. wizeprep.commasterorganicchemistry.com The substituent already present on the ring (the benzylidene group) will direct the incoming electrophile to either the ortho, meta, or para positions. Common EAS reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring, typically using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comlibretexts.org

The directing effects of the existing substituent and the reaction conditions will determine the regioselectivity of these substitutions.

The following table provides examples of electrophilic aromatic substitution reactions that could be applied to this compound.

| Reaction | Reagents | Electrophile | Expected Product Type |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted derivative |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted derivative |

Radical Functionalization

Radical reactions offer an alternative pathway for the functionalization of the aromatic ring. These reactions involve the generation of highly reactive radical species that can add to the aromatic ring. mdpi.comnih.gov Recent advancements in photoredox and electrochemical methods have expanded the scope of radical reactions. mdpi.com

For instance, radical addition-initiated trifunctionalization reactions of alkenes and alkynes have been developed. mdpi.com While direct radical functionalization of the aromatic ring of this compound is less common than electrophilic substitution, it is a plausible transformation under specific conditions. For example, radical cyclization strategies have been used to synthesize complex heterocyclic structures. beilstein-journals.orgresearchgate.net The generation of an aryl radical from a substituted this compound derivative could lead to intramolecular cyclization or intermolecular reactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Benzylideneoxolan 2 One Analogues

Design Principles for Structural Diversification

The design of novel 3-benzylideneoxolan-2-one analogues is guided by systematic structural modifications aimed at optimizing desired activities and properties. These strategies primarily involve altering the electronic and steric profile of the molecule by modifying the aromatic 'A' ring (the benzylidene portion) and functionalizing the lactone 'B' ring (the oxolanone core).

Modification of the Aromatic Substituent Landscape

Research on this compound and related structures like aurones and chalcones has demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in modulating biological activity. nih.gov For instance, studies on related furanone derivatives show that the introduction of nitro groups (strong EWGs) can lead to redshifted emission characteristics, while methoxy (B1213986) groups (EDGs) can alter solvatochromic behavior and fluorescence quantum yields.

SAR studies on analogous heterocyclic systems reveal clear patterns. For example, in a series of 2-benzylidenebenzofuran-3(2H)-ones (aurones), the presence and position of hydroxyl and methoxy groups on the benzylidene ring were found to be critical for their inhibitory activity against alkaline phosphatase. nih.gov Similarly, for other bioactive heterocyclic compounds, the introduction of halogens at specific positions on the aromatic ring has been shown to significantly enhance activity, potentially by facilitating interactions with lipophilic pockets in target proteins. chemisgroup.us These findings underscore the principle that a systematic exploration of the substituent landscape—varying electron density, lipophilicity, and steric bulk—is essential for optimizing the desired properties of this compound analogues.

| Substituent Group | Position on Aromatic Ring | General Effect on Activity/Property | Reference Compound Class |

| Electron-Donating (e.g., -OCH₃, -OH) | Para, Meta | Can enhance biological activity by increasing electron density; modifies photophysical properties. nih.gov | Furanone derivatives, Aurones |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Para, Ortho | Can increase potency by altering electronic interactions with targets; often leads to redshifted emission. chemisgroup.us | Furanone derivatives, Benzodiazepines |

| Halogens (e.g., -F, -Cl, -Br) | Varies | Often increases lipophilicity and can lead to enhanced binding affinity. chemisgroup.us | Benzodiazepines |

| Bulky Groups | Varies | Can provide steric hindrance or fit into specific binding pockets, influencing selectivity. | General |

Functionalization of the Oxolanone Ring

The oxolanone ring, a five-membered lactone, offers additional sites for modification. While less frequently altered than the aromatic ring, its functionalization can impact the molecule's stability, reactivity, and core geometry. The saturated nature of the dihydrofuranone ring in this compound contrasts with related aromatic systems like benzofuranones, affecting ring strain and metabolic stability.

Chemical reactions can be employed to modify the oxolanone core. For example, the furanone ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents like halogens or nitro groups. Furthermore, reduction of the lactone carbonyl group or the exocyclic double bond can produce analogues with different conformational properties and biological activities. Altering the ring size itself, for instance, to a six-membered dihydropyranone, or replacing the ring oxygen with another heteroatom like sulfur or nitrogen, represents a more profound modification that can lead to entirely new classes of compounds with distinct structure-property relationships. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound analogues, QSAR studies can provide predictive models that guide the design of new derivatives with enhanced potency, selectivity, or other desired properties, thereby reducing the need for exhaustive synthesis and screening. fabad.org.tr

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is prepared. nih.gov Then, a wide range of molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—are calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are then used to build a model that correlates a subset of these descriptors with the observed biological activity.

For a hypothetical series of this compound analogues, a QSAR model might look like: pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) - c3*(Molecular_Volume)

This equation suggests that higher biological activity (pIC50) is associated with higher lipophilicity (LogP) and a greater dipole moment, but is negatively impacted by a larger molecular volume. The validity and predictive power of such a model must be rigorously assessed through internal and external validation techniques. fabad.org.tr The ultimate goal is to use the model to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates. fabad.org.tr

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the biological target. researchgate.net |

| Steric | Molecular Volume, Molar Refractivity (MR) | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Lipophilicity | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to interact with a biological target. frontiersin.org Conformational analysis of this compound and its analogues investigates the relative energies of different spatial arrangements and the flexibility of the molecule, which are key determinants of molecular recognition. arxiv.org

The core structure of this compound is relatively rigid. Computational analysis indicates that the benzylidene group tends to adopt a nearly coplanar arrangement with the furanone ring system, which maximizes π-orbital overlap while minimizing steric hindrance. This planarity is a common feature in related derivatives. However, the introduction of bulky substituents on either the aromatic ring or the oxolanone ring can force deviations from this preferred conformation. beilstein-journals.org

Molecular recognition is a dynamic process that can involve conformational changes in both the ligand (the analogue) and the receptor. arxiv.org The flexibility of a molecule—its ability to adopt different conformations—can be advantageous, allowing it to adapt its shape to fit a binding site, a concept known as the "induced-fit" mechanism. arxiv.org Studies on other molecular systems have shown that even subtle changes, such as replacing an oxygen atom with a difluoromethylene group (CF₂), can significantly alter conformational preferences and flexibility, which in turn affects biological activity. nih.gov

Therefore, understanding the conformational landscape of this compound analogues is crucial. Techniques like NMR spectroscopy and computational methods such as molecular dynamics simulations are used to explore the accessible conformations and their relative stabilities. frontiersin.orgnih.gov This knowledge helps explain observed SAR and allows for the rational design of analogues with optimized shapes for enhanced binding affinity and specificity to a given biological target. nih.gov

Computational and Theoretical Investigations of this compound: A Literature Review

The exploration of a chemical compound's properties through computational chemistry provides invaluable insights into its behavior. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating electronic structure, predicting reactivity, and correlating spectroscopic data with molecular conformation. The requested article outline details a thorough computational analysis, including:

Electronic Structure Elucidation: Examining the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and using molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.

Spectroscopic Property Predictions: Calculating NMR chemical shifts to aid in stereochemical assignments and performing vibrational frequency analysis to characterize different conformations of the molecule.

Reaction Mechanism Elucidation: Modeling transition states and calculating intrinsic reaction coordinates (IRC) to understand the pathways of chemical reactions involving the compound.

While these computational methods are widely applied in chemical research, specific studies applying them to this compound have not been identified in the public domain. The provided search results and further inquiries did not yield any papers or datasets containing the specific computational analyses required to populate the requested article structure.

General information on γ-butyrolactones and the application of DFT to various organic molecules is abundant. However, in strict adherence to the prompt's instructions to focus solely on "this compound" and the specified outline, the absence of dedicated research on this particular compound prevents the generation of a scientifically accurate and detailed article.

Future research may yet explore the computational and theoretical aspects of this compound, at which point an article following the proposed structure could be compiled.

Computational and Theoretical Investigations of 3 Benzylideneoxolan 2 One

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While dedicated molecular dynamics (MD) simulations specifically for 3-benzylideneoxolan-2-one are not extensively documented in publicly available literature, the principles of this powerful computational technique can be applied to understand its conformational landscape and potential non-covalent interactions. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of chemical structures. For a molecule like this compound, such simulations would be invaluable for exploring the rotational freedom around the exocyclic double bond and the puckering of the oxolan-2-one ring.

In the absence of direct MD studies, we can infer the likely conformational behavior and intermolecular interaction patterns from computational studies on analogous structures, such as benzylidene γ-butyrolactones. These studies often employ Density Functional Theory (DFT) and other computational methods to investigate stereochemistry and reactivity, which are fundamentally linked to the molecule's conformation and electronic properties.

Furthermore, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to probe the intermolecular interactions of lactone derivatives with biological targets. nih.gov These studies rely on the accurate representation of the molecule's three-dimensional structure and electrostatic potential to predict binding affinities and modes of action. For this compound, key interaction points would likely involve the carbonyl oxygen as a hydrogen bond acceptor and the aromatic ring through π-stacking or hydrophobic interactions.

A summary of findings from computational studies on related lactone structures is presented in the table below, offering a glimpse into the types of data that would be generated from a detailed computational analysis of this compound.

| Compound/System Studied | Computational Method | Key Findings |

| Benzylidene γ-butyrolactone | DFT | The stereochemistry of the exocyclic double bond (Z vs. E) dictates the pathway of reductive Heck cyclization. nih.govacs.orgconsensus.app |

| Di- and trisubstituted γ-lactones | Molecular Mechanics, NMR | Elucidation of preferred ring conformations. |

| γ-Butyrolactone (GBL) in ethanol | Molecular Dynamics, DFT | Investigation of intermolecular interactions and solvent effects. sci-hub.se |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives | Molecular Docking, MD Simulation, DFT | Prediction of binding affinity to biological receptors and analysis of ligand-receptor stability. nih.gov |

Biological and Bioactive Profiling of 3 Benzylideneoxolan 2 One and Derived Scaffolds Focus on in Vitro and Mechanistic Insights

In Vitro Cell-Based Biological Assay Profiling

Enzyme Inhibition Kinetics and Mechanism (e.g., Kinases, Proteases, Hydrolases)

The 3-benzylideneoxolan-2-one scaffold has been investigated for its potential to inhibit various enzymes. Studies have shown that these compounds can act as reversible inhibitors, meaning they bind to enzymes through non-covalent interactions and their inhibitory effect can be reversed. sigmaaldrich.com The mechanism of inhibition can vary, with some derivatives acting as competitive inhibitors that bind to the active site of the enzyme, competing with the natural substrate. wikipedia.org In competitive inhibition, the maximum reaction velocity (Vmax) remains unchanged, but the Michaelis constant (Km) increases, indicating a lower affinity of the enzyme for its substrate in the presence of the inhibitor. wikipedia.org

Other derivatives may exhibit non-competitive, uncompetitive, or mixed-type inhibition, where the inhibitor binds to a site other than the active site (an allosteric site). sigmaaldrich.comnih.gov These types of inhibition affect Vmax and may also alter Km. sigmaaldrich.com For instance, in non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, leading to a decrease in Vmax without affecting Km. nih.gov Uncompetitive inhibitors bind only to the enzyme-substrate complex, resulting in a decrease in both Vmax and Km. sigmaaldrich.com The specific kinetics and mechanism of inhibition are highly dependent on the specific derivative and the target enzyme. nih.govnih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme | Inhibition Type | Key Findings |

|---|---|---|---|

| Substituted 3-benzylideneoxolan-2-ones | Cyclooxygenase (COX) | Not specified | Shown to decrease the activity of cyclooxygenase enzymes, which are key in the inflammatory response. |

| Benzoxazole (B165842) derivatives | EGFR, Aromatase | Not specified | New benzoxazole derivatives were synthesized and showed inhibitory activity against these enzymes. nih.gov |

Receptor Binding and Ligand Efficacy Studies

The interaction of this compound derivatives with various receptors is a key area of research. Radioligand binding assays are a standard method used to determine the affinity of these compounds for specific receptors. nih.gov These assays utilize a radiolabeled ligand that binds to the receptor, and the displacement of this ligand by the test compound is measured to determine its binding affinity (Ki). nih.gov

Studies have explored the binding of derivatives to receptors such as opioid and endothelin receptors. For example, a series of 3-benzylaminomorphinan derivatives were synthesized and evaluated for their binding affinities at mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.gov Some of these ligands demonstrated high binding affinity and selectivity for the MOR. nih.gov Similarly, new 1,3-diaryl-5-oxo-proline derivatives have been developed as endothelin receptor (ETR) ligands, with some showing selective affinity for the ETA receptor subtype. mdpi.com The efficacy of these ligands, whether they act as agonists, antagonists, or partial agonists, is then determined through functional assays. nih.gov

Table 2: Receptor Binding Affinity of Scaffolds Derived from or Related to this compound

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Efficacy |

|---|---|---|---|

| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan | MOR | 0.42 nM | Full agonist |

| 2-(3′-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinan | KOR | Selective for KOR | Not specified |

| (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (31h) | ETA Receptor | 3.3 ± 1.1 µM | Ligand |

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy)

Derivatives of this compound have been shown to modulate various cellular pathways, often leading to apoptosis (programmed cell death), cell cycle arrest, or autophagy. Apoptosis can be initiated through either the extrinsic (death receptor) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death. mdpi.com

Studies have indicated that some of these compounds can induce apoptosis in cancer cells. For instance, certain benzoxazole derivatives have been shown to promote apoptosis in breast cancer cells. nih.gov The modulation of cell cycle progression is another important mechanism. nih.gov Compounds can cause cell cycle arrest at different phases (G1, S, G2, or M), preventing cell proliferation. frontiersin.org This is often mediated by the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. nih.govresearchgate.net For example, some compounds can downregulate cyclins and CDKs, leading to cell cycle arrest. researchgate.net The interplay between cell survival, proliferation, and death pathways is complex, and the ability of these compounds to influence these interconnected networks is a key aspect of their therapeutic potential. nih.gov

In Vitro Antimicrobial and Antiviral Efficacy Assessment

The this compound scaffold and its derivatives have demonstrated notable in vitro antimicrobial and antiviral properties.

In terms of antimicrobial activity, research has shown that (E)-3-benzylidenedihydrofuran-2(3H)-one exhibits significant anti-biofilm activity against various strains of Cryptococcus. The proposed mechanism involves interaction with and disruption of microbial membranes, leading to inhibited growth. Furthermore, derivatives of 2-benzylidene-3-oxobutanamide have shown good antibacterial activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Acinetobacter baumannii. nih.gov

Regarding antiviral efficacy, while direct studies on this compound are limited, related structures and derivatives have been investigated. For instance, lipid prodrugs of remdesivir (B604916) nucleoside monophosphate with certain benzyl (B1604629) modifications have shown improved in vitro antiviral activity against a range of RNA viruses. nih.gov Other studies have focused on the development of novel antiviral agents, such as helicase-primase inhibitors like amenamevir, for treating herpesvirus infections. researchgate.net The general approach to assessing antiviral efficacy involves determining the 50% inhibitory concentration (IC50) of the compound against the virus in different cell lines. researchgate.netsemanticscholar.org

Table 3: In Vitro Antimicrobial and Antiviral Activity

| Compound/Derivative | Target Organism/Virus | Activity/Efficacy (IC50) | Key Findings |

|---|---|---|---|

| (E)-3-benzylidenedihydrofuran-2(3H)-one | Cryptococcus strains | Not specified | Significant anti-biofilm activity. |

| 2-benzylidene-3-oxobutanamide derivatives | MRSA, MDR-AB | Not specified | Good antibacterial activity against resistant bacteria. nih.gov |

| Remdesivir nucleoside monophosphate prodrugs (with benzyl modifications) | RNA viruses | Not specified | Improved antiviral activity compared to the parent compound. nih.gov |

| Forskolin | HAV, COX-B4, HSV-1, HSV-2 | 62.9, 73.1, 99.0, 106.0 µg/mL, respectively | Significant antiviral activity against the tested viruses. semanticscholar.org |

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of this compound and its derivatives against various cancer cell lines is a significant area of investigation. The efficacy of these compounds is typically evaluated using assays like the MTT assay to determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies have shown that these compounds can exhibit potent antiproliferative activities against a range of cancer cell lines, including those from breast, colon, and lung cancers. For example, certain caffeates isolated from propolis, which share structural similarities with the benzylidene scaffold, have demonstrated potent antiproliferative activities against murine colon carcinoma cells. nih.gov Benzoxazole-based hybrids have also shown promising antiproliferative activities against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov The antiproliferative effects are often linked to the induction of apoptosis and cell cycle arrest, as discussed previously.

Table 4: Antiproliferative Activity of this compound and Related Scaffolds

| Compound/Derivative | Cancer Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|

| Benzyl caffeate | Murine colon 26-L5 carcinoma | 0.288 µM |

| Phenethyl caffeate | Murine colon 26-L5 carcinoma | 1.76 µM |

| Cinnamyl caffeate | Murine colon 26-L5 carcinoma | 0.114 µM |

| Clausine-B | MDA-MB-231 (breast cancer) | 21.50 µg/mL |

| Clausine-B | HeLa (cervical cancer) | 22.90 µg/mL |

| Clausine-B | CAOV3 (ovarian cancer) | 27.00 µg/mL |

| Clausine-B | HepG2 (hepatic cancer) | 28.94 µg/mL |

| Coumarin-triazole hybrid (LaSOM 186) | MCF7 (breast cancer) | 2.66 µM |

| Coumarin-triazole hybrid (LaSOM 190) | MCF7 (breast cancer) | Not specified |

| Coumarin-triazole hybrid (LaSOM 185) | MCF7 (breast cancer) | Not specified |

| Coumarin-triazole hybrid (LaSOM 180) | MCF7 (breast cancer) | 10.08 µM |

Molecular Interaction Studies with Biological Macromolecules

Understanding the molecular interactions between this compound derivatives and biological macromolecules like proteins and nucleic acids is crucial for elucidating their mechanism of action. nih.gov A variety of biophysical techniques are employed for this purpose.

Isothermal titration calorimetry (ITC) can directly measure the heat changes upon binding, providing thermodynamic parameters of the interaction. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, particularly saturation transfer difference (STD) NMR, can identify the specific parts of the ligand that are involved in binding to the macromolecule. nih.gov Microscale thermophoresis (MST) is another powerful technique that measures the change in movement of a fluorescently labeled molecule upon binding to a ligand. nih.gov These studies provide valuable insights into the structure-activity relationships and can guide the rational design of more potent and selective derivatives. For example, molecular docking studies can be used to predict the binding mode of a ligand within the active site of an enzyme or the binding pocket of a receptor, helping to explain its biological activity. mdpi.comnih.gov

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-benzylidenedihydrofuran-2(3H)-one |

| 3-benzylidene-Dihydro-Furan-2-One |

| (3Z)-3-benzylideneoxolan-2-one |

| 2-benzylidene-3-oxobutanamide |

| Remdesivir |

| Amenamevir |

| Acyclovir |

| Penciclovir |

| Forskolin |

| Benzyl caffeate |

| Phenethyl caffeate |

| Cinnamyl caffeate |

| Clausine-B |

| Doxorubicin |

| Cisplatin |

| 2-(4-aminophenyl)benzothiazole |

| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan |

| 2-(3′-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinan |

| (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline |

| [125I]RHM-4 |

| (+)-pentazocine |

| Dextrallorphan |

| Haloperidol |

| [3H]DTG |

| Methotrexate |

| Strychnine |

| Prostaglandin |

| Butorphan |

| Cyclorphan |

| Morphine |

| Sufentanil |

| Hydrocodone |

| Oxycodone |

| Atrasentan |

| Zanamivir |

| Oseltamivir |

| Doxycycline |

| Temoporfin |

| Methylene (B1212753) blue |

| Fisetin |

| Curcumin |

| Doxorubicin |

| Cisplatin |

| Hymecromone |

Molecular Docking for Ligand-Protein Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies on this compound are not extensively documented, research on related furanone-bearing scaffolds provides significant insights into their interaction with various biological targets. For instance, studies on benzimidazole-derived furanones have explored their binding modes within the vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy. researchgate.net Similarly, marine-derived furanones have been docked against quorum-sensing receptors in Pseudomonas aeruginosa, such as LasR, RhlR, and PqsR, to investigate their potential as antibacterial agents. nih.gov

In these studies, the furanone scaffold and its derivatives are typically positioned within the binding pocket of the target protein, and their binding affinity is calculated, often expressed in kcal/mol. The analysis reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. For example, docking analyses of marine-derived furanones against the LasR receptor identified hydrogen bonds with residues like Trp60, Tyr64, and Ser129, and hydrophobic interactions with Ala50, Val76, and others. nih.gov These interactions are crucial for the stability of the ligand-protein complex.

The following table summarizes representative molecular docking findings for various furanone derivatives against different protein targets, illustrating the common interaction patterns and binding affinities observed for this class of compounds.

| Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Marine-Derived Furanones | LasR (P. aeruginosa) | -4.8 to -8.0 | Trp60, Tyr64, Ser129, Asp73 |

| Marine-Derived Furanones | PqsR (P. aeruginosa) | -4.1 to -6.5 | Gln194, Ile236, Leu208 |

| Benzimidazole-Furanones | VEGFR-2 | Not specified | Not specified |

| Furanone-Pyrazole Hybrids | PfLDH (P. falciparum) | Not specified | Not specified |

This table presents data for furanone derivatives to illustrate the binding potential of the scaffold, as specific data for this compound is limited.

Binding Affinity Predictions and Hotspot Analysis

Binding affinity prediction quantifies the strength of the interaction between a ligand and its protein target. This prediction is a critical component of drug discovery, as higher affinity is often correlated with greater potency. Computational methods, including the scoring functions used in molecular docking, provide an estimate of this affinity.

For furanone derivatives, predicted binding affinities have been reported in several studies. For example, marine-derived furanones showed binding affinities ranging from -4.1 to -8.0 kcal/mol for various bacterial quorum-sensing receptors. nih.gov These values suggest a stable interaction between the furanone scaffold and the protein's binding site.

Hotspot analysis aims to identify specific residues within a protein's binding site that contribute disproportionately to the binding free energy. nih.gov These "hotspot" residues are crucial for ligand recognition and binding and are therefore attractive targets for drug design. While formal hotspot analysis for this compound has not been reported, the recurring interactions observed in docking studies of its derivatives can infer potential hotspots. Residues that consistently form strong interactions, such as the hydrogen bonds with Trp60 and Tyr64 in the LasR receptor, can be considered part of a binding hotspot for the furanone scaffold. nih.gov Identifying these key residues provides a roadmap for optimizing the chemical structure of the ligand to enhance binding affinity and selectivity.

Allosteric Modulation Investigations

Allosteric modulation occurs when a compound binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its endogenous ligand. Positive allosteric modulators (PAMs) enhance the effect of the orthosteric ligand, while negative allosteric modulators (NAMs) reduce it. This mechanism offers potential for greater selectivity and a more nuanced pharmacological response compared to direct agonists or antagonists.

Intriguingly, certain furanone derivatives have been identified as positive allosteric modulators of the GABA(A) receptor, a crucial target for anticonvulsant and anxiolytic drugs. nih.govnih.gov A study on N-substituted 4-amino-3,3-dipropyl-2(3H)-furanones demonstrated their ability to potentiate GABA-evoked currents in recombinant GABA(A) receptors. nih.gov For example, specific carbamate (B1207046) derivatives stimulated these currents by several hundred percent. nih.gov These compounds did not bind to the primary GABA or benzodiazepine (B76468) sites, indicating an allosteric mechanism of action. nih.gov This finding suggests that the furanone scaffold, as present in this compound, has the potential to be explored for allosteric modulation of clinically relevant targets. The ability of the furanone core to serve as a scaffold for allosteric modulators opens a promising avenue for the development of novel therapeutics with potentially improved safety profiles. nih.govnih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties (excluding human data)

In vitro ADME studies are essential in early drug discovery to predict the pharmacokinetic properties of a compound. These assays evaluate how a potential drug is absorbed, distributed, metabolized, and excreted by the body, helping to identify candidates with favorable drug-like properties.

Metabolic Stability in Hepatic Microsomal Systems

Metabolic stability assays assess a compound's susceptibility to biotransformation by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes located in the liver. pharmaron.com These assays typically use liver microsomes, which are vesicles of the endoplasmic reticulum containing these enzymes. pharmaron.com The stability of a compound is often measured by its half-life (t½) and intrinsic clearance (CLint), which describe the rate at which the parent compound disappears over time. animbiosci.org

In silico predictions for furanone derivatives suggest that their metabolic profile can vary. Some computational studies predict that a percentage of furanone-based compounds may act as inhibitors of key metabolic enzymes like CYP1A2, CYP2C9, and CYP3A4. acs.org The metabolic fate of the this compound scaffold would likely involve oxidation reactions mediated by CYP enzymes.

The following table provides a general classification for metabolic stability based on intrinsic clearance values, which helps in contextualizing potential experimental outcomes for compounds like this compound.

| Classification | Intrinsic Clearance (CLint) in Rat Liver Microsomes (µL/min/mg protein) |

| Low | < 29 |

| Medium | 29 - 144 |

| High | > 144 |

This table provides general classification bands for interpreting metabolic stability data.

Cell Permeability Assays (e.g., Caco-2, PAMPA)

Cell permeability assays are used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell monolayer is a widely used in vitro model of the human small intestinal mucosa. rsc.org These cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier. rsc.org The apparent permeability coefficient (Papp) is calculated to quantify the rate at which a compound crosses this cell monolayer. A high Papp value generally suggests good absorption potential. rsc.org

Studies on furanone derivatives have utilized Caco-2 assays to predict their oral bioavailability. One study investigated the absorption of 3(2H)-furanones and found that 2,5-dimethyl-4-methoxy-3(2H)-furanone was absorbed at the highest rate, likely via passive diffusion. rsc.org Another investigation of marine-derived furanones performed in silico Caco-2 permeability predictions. nih.gov For a compound to be considered to have acceptable permeability, a predicted log unit value greater than -5.15 is often used as a threshold. nih.gov

The permeability of a compound is typically classified as low, moderate, or high based on its Papp value. An efflux ratio, determined by comparing permeability in both directions (apical-to-basolateral and basolateral-to-apical), can indicate if the compound is actively transported out of the cell by efflux pumps.

The table below shows a typical classification scheme for Caco-2 permeability data.

| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

| Low | < 1 |

| Moderate | 1 - 10 |

| High | > 10 |

This table provides general classification bands for interpreting Caco-2 permeability data.

In silico ADME evaluations of various furanone-functionalized derivatives have been conducted, with many compounds predicted to have acceptable drug-likeness and pharmacokinetic parameters, suggesting that the furanone scaffold is a promising base for developing orally bioavailable agents. researchgate.netnih.gov

Advanced Material Science Applications of 3 Benzylideneoxolan 2 One

Utilization as a Monomer in Polymer Chemistry

The reactivity of the double bond in the α,β-unsaturated system of 3-benzylideneoxolan-2-one makes it a valuable monomer for polymerization reactions. wikipedia.orgbyjus.com This allows for its incorporation into polymer chains, leading to materials with tailored properties.

Synthesis of Novel Polymeric Materials via Radical or Anionic Polymerization

This compound can undergo polymerization through both radical and anionic mechanisms, offering flexibility in synthesizing a variety of polymeric architectures. wikipedia.org

Radical Polymerization: In radical polymerization, an initiator generates free radicals that attack the double bond of the monomer, initiating a chain reaction. cmu.edu This method is widely used in commercial polymer production due to its tolerance to various functional groups and reaction conditions. cmu.educmu.edu Techniques like Atom Transfer Radical Polymerization (ATRP) provide excellent control over the polymerization process, enabling the synthesis of well-defined polymers with predetermined molecular weights and low polydispersity. cmu.eduresearchgate.net The incorporation of this compound units into a polymer backbone through radical polymerization can introduce specific functionalities and influence the final material's thermal and mechanical properties.

Anionic Polymerization: Anionic polymerization is initiated by a nucleophilic species, such as an organolithium compound, which adds to the electron-deficient double bond of the monomer. libretexts.orgstanford.edu This process is particularly effective for monomers with electron-withdrawing groups, a characteristic present in this compound due to the carbonyl group. stanford.edu Anionic polymerization can lead to "living" polymers, where the growing polymer chains lack a formal termination step, allowing for the synthesis of block copolymers and other complex architectures with high precision. ethernet.edu.etrsc.org

Table 1: Comparison of Radical and Anionic Polymerization for this compound

| Feature | Radical Polymerization | Anionic Polymerization |

| Initiator | Free radical generator (e.g., AIBN, BPO) | Nucleophile (e.g., n-BuLi, NaNH2) |

| Monomer Suitability | Wide range of vinyl monomers. | Monomers with electron-withdrawing groups. |

| Control over Polymer Structure | Good control with techniques like ATRP. cmu.edu | Excellent control, often "living". ethernet.edu.et |

| Reaction Conditions | Tolerant to impurities and protic solvents. | Requires stringent, inert conditions. stanford.edu |

| Industrial Scalability | High. cmu.edu | More specialized applications. |

Cross-linking Agents and Polymer Modification

Beyond its role as a primary monomer, this compound and its derivatives can be employed as cross-linking agents to create robust polymer networks. google.commdpi.com Cross-linking enhances the mechanical strength, thermal stability, and solvent resistance of polymers. mdpi.com The reactive double bond can participate in reactions with growing polymer chains or other reactive sites within a polymer matrix, forming covalent bonds that link the chains together. researchgate.net This is particularly valuable in the production of thermosetting plastics, elastomers, and hydrogels.

Integration into Optoelectronic Materials and Devices

The extended π-conjugation between the aromatic ring and the lactone carbonyl group in this compound gives rise to interesting photophysical properties, making it a candidate for integration into optoelectronic materials. Organic materials are increasingly utilized in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their tunability, flexibility, and potential for low-cost manufacturing. researchgate.netmdpi.com

The incorporation of this compound moieties into conjugated polymers can influence the material's light absorption and emission characteristics. By modifying the substituents on the benzylidene ring, the electronic properties can be fine-tuned to achieve desired optical and electronic behaviors, such as specific emission colors or enhanced charge transport capabilities. mdpi.com

Applications in Sensing and Molecular Recognition Systems

The structural features of this compound can be exploited in the design of chemical sensors and molecular recognition systems. The furanone core and the benzylidene group provide sites for specific interactions with analytes through mechanisms like hydrogen bonding, π-π stacking, or coordination with metal ions.

When incorporated into a polymer or attached to a surface, changes in the local environment upon binding of a target molecule can lead to a detectable signal, such as a change in fluorescence or color. The sensitivity and selectivity of such sensors can be tailored by chemical modification of the this compound structure.

Photochemical Transformations and Their Applications

The photochemical reactivity of this compound is a key area of interest. Upon absorption of light, the molecule can undergo various transformations, including isomerization and cycloaddition reactions. researchgate.netmdpi.com These light-induced reactions open pathways for the synthesis of complex molecular architectures that may be difficult to achieve through traditional thermal methods. nih.gov

For instance, the [2+2] photocycloaddition of the double bond can lead to the formation of cyclobutane (B1203170) rings, a structural motif found in some natural products and a useful building block in organic synthesis. The ability to control chemical reactions with light offers spatial and temporal precision, which is highly desirable in applications such as photolithography and the development of photoresponsive materials.

Analytical Methodologies for In Depth Characterization and Reaction Monitoring of 3 Benzylideneoxolan 2 One

Hyphenated Chromatographic Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for analyzing 3-benzylideneoxolan-2-one, particularly within complex reaction mixtures or for impurity profiling. sci-hub.semdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for both the identification and quantification of this compound and its related byproducts. scispace.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the compound from its matrix based on polarity. nih.gov A reversed-phase C18 column is commonly employed for this purpose. researchgate.net Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that typically generates a protonated molecular ion [M+H]⁺. ddtjournal.commdpi.com

Tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information. The precursor ion (the [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. bioconductor.orgnih.gov This process, often performed in multiple reaction monitoring (MRM) mode, allows for highly sensitive and specific quantification, even at trace levels. researchgate.net For example, advanced methods like UHPLC-QTOF-MS (Quadrupole Time-of-Flight) offer high-resolution mass accuracy, facilitating the robust characterization of impurity profiles during synthesis.

Table 1: Representative LC-MS/MS Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on polarity |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elution of the compound and impurities |

| Flow Rate | 0.3 mL/min | Optimal separation and ionization |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions [M+H]⁺ |

| Precursor Ion (Q1) | m/z 175.07 | Selection of the molecular ion of this compound |

| Product Ions (Q3) | Specific fragments (e.g., m/z 147, 117, 91) | Quantification and structural confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another vital technique, particularly for analyzing volatile derivatives or impurities. nist.gov Due to the polarity of the lactone, derivatization may sometimes be employed to improve chromatographic behavior, though the compound itself is sufficiently volatile for direct analysis. mdpi.com In GC-MS, the sample is vaporized and separated in a capillary column (e.g., a low-bleed 5% phenyl-methylpolysiloxane column) before entering the mass spectrometer. nist.gov

Electron ionization (EI) is the most common ionization method in GC-MS, which bombards the molecule with high-energy electrons. benthamopen.com This energetic process leads to extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. nist.govsavemyexams.com High-resolution GC-MS can distinguish between isobaric fragments (e.g., loss of CO vs. C₂H₄), providing unambiguous identification of fragmentation pathways. benthamopen.com

Table 2: Expected Key GC-MS Electron Ionization (EI) Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 174 | [C₁₁H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [C₁₀H₁₀O]⁺˙ | Loss of Carbon Monoxide (CO) from the lactone ring |

| 117 | [C₉H₉]⁺ | Loss of a CHO₂ radical |

| 115 | [C₉H₇]⁺ | Loss of H₂ from the [C₉H₉]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) group |

High-Resolution Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

High-resolution spectroscopy is fundamental for the unambiguous structural confirmation of this compound, distinguishing between its potential (E) and (Z) isomers, and assessing sample purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. mdpi.com High-field NMR (e.g., 400 MHz or higher) provides the resolution needed to resolve complex spin systems and differentiate subtle structural differences. chemguide.co.uk

Isomer Differentiation: The (E) and (Z) isomers of this compound can be distinguished based on the chemical shift of the vinylic proton and Nuclear Overhauser Effect (NOE) correlations. In the (E)-isomer, the vinylic proton is typically found further downfield due to the anisotropic effect of the carbonyl group. Conversely, in the (Z)-isomer, this proton would likely appear more upfield. 2D NMR experiments like NOESY or ROESY can confirm the spatial proximity between the vinylic proton and either the protons on the benzene (B151609) ring or the methylene (B1212753) protons of the lactone ring, providing definitive proof of stereochemistry.

Purity Assessment: ¹H NMR is an excellent method for assessing purity. The integration of signals corresponding to the compound versus those of impurities (e.g., residual solvents or starting materials like benzaldehyde) allows for direct quantitative measurement. savemyexams.com ¹³C NMR, including techniques like DEPT, provides complementary information on the carbon skeleton, confirming the presence of all expected carbon atoms and identifying any carbon-containing impurities. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomer Differentiation

| Atom/Group | Predicted Shift (E)-isomer | Predicted Shift (Z)-isomer | Key Differentiating Feature |

|---|---|---|---|

| ¹H NMR | |||

| Vinylic CH | ~7.5 - 7.8 | ~6.8 - 7.1 | Significant upfield shift in Z-isomer |

| O-CH₂ | ~4.4 - 4.6 | ~4.3 - 4.5 | Minor shift differences |

| C-CH₂ | ~3.2 - 3.4 | ~3.1 - 3.3 | Minor shift differences |

| ¹³C NMR | |||

| C=O (lactone) | ~170 - 172 | ~169 - 171 | Subtle shift differences |

| Vinylic C=CH | ~140 - 143 | ~138 - 141 | Shift differences due to steric/electronic environment |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: HPLC with UV detection is a standard and reliable method for determining the purity of α,β-unsaturated lactones. nih.govresearchgate.net The extended conjugation in this compound provides a strong chromophore, making UV detection highly sensitive. By developing a validated HPLC method, one can separate the main compound from impurities and degradation products. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity. This method is also crucial for separating the (E) and (Z) isomers if they are present in a mixture. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Polymorphism Studies

X-ray crystallography provides definitive, unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. ddtjournal.comnist.gov

Solid-State Structure Elucidation: For this compound, single-crystal X-ray diffraction is the gold standard for confirming the (E) or (Z) configuration of the exocyclic double bond. The analysis of a suitable single crystal generates a diffraction pattern from which an electron density map is calculated. This map reveals the precise positions of each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsional angles with high precision. ddtjournal.comscirp.org This data provides irrefutable confirmation of the molecular geometry.

Polymorphism Studies: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for solid-state properties. Different polymorphs can exhibit different stabilities, dissolution rates, and melting points. researchgate.netarkat-usa.org X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. By growing crystals under various conditions (e.g., different solvents, temperatures), one might isolate different polymorphs of this compound, each with a unique unit cell and packing arrangement. Techniques like powder X-ray diffraction (PXRD) are often used to analyze bulk samples and identify the polymorphic form present. rsc.org

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Furan-2(3H)-one Derivative (Based on data for 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one) mdpi.com

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₈H₁₃ClO₂ | Molecular composition |

| Formula Weight | 296.74 | Molecular mass |

| Crystal System | Monoclinic | Crystal lattice system |

| Space Group | P2₁/c | Symmetry elements of the unit cell |

| a, b, c (Å) | 12.01, 7.78, 15.93 | Unit cell dimensions |

| β (°) | 108.9 | Unit cell angle |

| Volume (ų) | 1404 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

In Situ Reaction Monitoring Techniques (e.g., IR, NMR) for Mechanistic Insights

Monitoring chemical reactions in real-time provides invaluable data on reaction kinetics, intermediates, and mechanistic pathways, enabling process optimization. dalalinstitute.com

In Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is an ideal technique for monitoring the synthesis of this compound in real-time. researchgate.netresearchgate.net A probe is inserted directly into the reaction vessel, allowing for continuous data acquisition without sampling. For a typical synthesis, such as a Knoevenagel condensation of benzaldehyde (B42025) with γ-butyrolactone, one can monitor the disappearance of reactant peaks and the appearance of product peaks. rsc.orgmdpi.comrsc.org